molecular formula C23H31N3O2 B8193513 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B8193513
M. Wt: 381.5 g/mol
InChI Key: JSHMEAUZFKZRAH-NHCUHLMSSA-N
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Description

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has gained significant attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in asymmetric catalysis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-cyclohexyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or tetrahydrofuran. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.

    Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) in solvents like dichloromethane or acetonitrile.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.

    Substituted Derivatives: Modified ligands with different functional groups.

    Oxidized or Reduced Pyridine Derivatives: Compounds with altered electronic properties.

Scientific Research Applications

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of scientific research applications, including:

    Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.

    Coordination Chemistry: Forms stable complexes with metal ions, which are used in catalysis, material science, and medicinal chemistry.

    Biological Studies: Investigated for its potential in drug development and as a probe for studying metal ion interactions in biological systems.

    Industrial Applications: Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other in asymmetric catalysis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2-benzimidazolyl)pyridine: Another ligand with similar coordination properties but different electronic and steric characteristics.

    2,6-Bis(pyrazol-3-yl)pyridine: Known for its use in coordination polymers and metal-organic frameworks.

    2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Similar structure but with phenyl groups instead of cyclohexyl groups.

Uniqueness

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral nature and the presence of cyclohexyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis and other applications where chiral recognition is crucial.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[6-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMEAUZFKZRAH-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

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